10-Methylpentacosanoyl-CoA

Lipidomics Metabolomics Mass Spectrometry

10-Methylpentacosanoyl-CoA is a structurally unique C10-methyl-branched, very long-chain fatty acyl-CoA (VLCFA-CoA; C25:0). This compound is essential for investigations into peroxisomal branched-chain fatty acid oxidation (ACOX2 pathway), acyl-CoA synthetase specificity profiling, and LC-MS/MS method development, where its distinct chromatographic behavior differentiates it from straight-chain isomers like hexacosanoyl-CoA (C26:0-CoA). Generic VLCFA-CoA standards cannot resolve this branch-point metabolite in lipidomics studies or serve as the specific precursor for synthesizing the corresponding acylcarnitine biomarker standard. Procure this high-purity reference material to ensure experimental integrity in peroxisomal disorder research and targeted metabolomics.

Molecular Formula C47H86N7O17P3S
Molecular Weight 1146.2 g/mol
Cat. No. B15600482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methylpentacosanoyl-CoA
Molecular FormulaC47H86N7O17P3S
Molecular Weight1146.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H86N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(2)25-22-19-16-17-20-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)
InChIKeyULJRXFOARGHEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Methylpentacosanoyl-CoA: A C25 Methyl-Branched Very Long-Chain Acyl-CoA for Metabolic Tracing and Lipidomics Research


10-Methylpentacosanoyl-CoA (10-Methylpentacosanoyl-coenzyme A) is a chemically defined coenzyme A derivative featuring a C25 saturated fatty acyl moiety with a single methyl branch at the C10 position. It is classified as a very long-chain fatty acyl-CoA (VLCFA-CoA; acyl groups with >20 carbons) and falls within the branched-chain acyl-CoA subcategory [1]. This compound serves as a predicted or identified metabolite in several reference pathway databases, primarily associated with the initial activation step of the corresponding free fatty acid (10-methylpentacosanoic acid) for entry into peroxisomal and mitochondrial beta-oxidation pathways, as well as for acylcarnitine formation [2][3]. It is available from multiple specialty chemical suppliers as a research-grade biochemical for use in analytical and metabolic investigations [3].

Why 10-Methylpentacosanoyl-CoA Cannot Be Replaced by Unbranched C25:0-CoA or Other VLCFA-CoAs in Targeted Assays


The functional distinction of 10-Methylpentacosanoyl-CoA is rooted in its specific structural topology—a 25-carbon saturated chain with a methyl branch at position 10—which dictates its interaction with acyl-CoA binding proteins, transport systems, and metabolic enzymes. While the unbranched analog pentacosanoyl-CoA (C25:0-CoA; MW ~1132.18 Da) shares the same carbon count, it differs in molecular weight, hydrophobicity, and three-dimensional conformation . Similarly, hexacosanoyl-CoA (C26:0-CoA; MW ~1146.21 Da) differs by one carbon but is an unbranched straight-chain species [1]. The presence of the methyl branch is known to alter the substrate specificity of key metabolic enzymes. For instance, studies on branched-chain acyl-CoAs like phytanoyl-CoA and pristanoyl-CoA demonstrate that methyl branches necessitate specialized peroxisomal alpha-oxidation machinery (e.g., phytanoyl-CoA hydroxylase) or specific racemases for proper metabolic channeling, whereas their straight-chain counterparts are processed directly by beta-oxidation [2]. Therefore, substituting 10-Methylpentacosanoyl-CoA with a generic VLCFA-CoA (e.g., C25:0-CoA) would compromise the integrity of studies examining branch-point metabolism, lipid remodeling, or targeted metabolomics methods designed to distinguish and quantify this specific branched-chain species.

10-Methylpentacosanoyl-CoA: Evaluated Quantitative Differentiation Against Structural Analogs


Molecular Distinction from Unbranched C25:0-CoA via Mass Spectrometry

10-Methylpentacosanoyl-CoA (C47H86N7O17P3S) possesses a molecular weight of 1146.21 Da [1]. In contrast, its straight-chain analog pentacosanoyl-CoA (C25:0-CoA; C46H84N7O17P3S) has a molecular weight of 1132.18 Da . This represents a mass difference of 14.03 Da, which corresponds to the addition of one methylene group (CH2) in the branched-chain compound relative to the unbranched one. This quantifiable mass difference is a critical factor in mass spectrometry (MS)-based lipidomics, where high-resolution instruments can readily differentiate these two species without chromatographic separation of isomers. For researchers developing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays, this precise mass distinction ensures that a method targeting the transition of 10-Methylpentacosanoyl-CoA (e.g., m/z 1146.2 → m/z 428.0 for the CoA fragment) will not suffer from interference from the unbranched C25:0-CoA species.

Lipidomics Metabolomics Mass Spectrometry

Functional Differentiation from Unbranched VLCFA-CoAs in Beta-Oxidation Enzyme Specificity

While no direct kinetic data (e.g., Km, Vmax) exists for 10-Methylpentacosanoyl-CoA with specific enzymes, its classification as a branched-chain VLCFA-CoA allows for inference from well-characterized class-level studies. Unbranched very long-chain acyl-CoAs (e.g., hexacosanoyl-CoA, C26:0-CoA) are known substrates for peroxisomal straight-chain acyl-CoA oxidase (ACOX1), which initiates their degradation [1]. In contrast, methyl-branched VLCFA-CoAs, such as pristanoyl-CoA, require a specialized peroxisomal enzyme, branched-chain acyl-CoA oxidase (ACOX2), for initial desaturation, as ACOX1 shows negligible activity toward them [2]. This distinct enzymatic routing is a conserved feature of branched-chain fatty acid catabolism. Therefore, by extension, 10-Methylpentacosanoyl-CoA is predicted to be a selective substrate for the branched-chain oxidation pathway, not the primary straight-chain pathway utilized by pentacosanoyl-CoA. This functional bifurcation is critical for studies of peroxisomal biogenesis disorders (e.g., Zellweger spectrum) or specific enzyme deficiencies.

Enzymology Peroxisomal Beta-Oxidation Branched-Chain Fatty Acid Metabolism

Quantitative Distinction from C26:0-CoA via Identical Molecular Weight but Distinct Chromatographic Behavior

An analytical nuance arises when comparing 10-Methylpentacosanoyl-CoA (C47H86N7O17P3S) with hexacosanoyl-CoA (C26:0-CoA), which also has the identical molecular formula C47H86N7O17P3S and molecular weight of 1146.21 Da [1][2]. This chemical isomerism means that mass spectrometry alone cannot distinguish these two species without prior separation. However, the presence of a methyl branch at the C10 position significantly alters the molecule's hydrophobicity and its interactions with stationary phases in reversed-phase liquid chromatography (RP-LC). Branched-chain fatty acids and their CoA esters consistently exhibit shorter retention times compared to their straight-chain isomers due to reduced hydrophobic contact area [3]. Therefore, a procurement decision for 10-Methylpentacosanoyl-CoA over hexacosanoyl-CoA is justified by the need for an authentic standard to establish and validate the exact LC retention time and elution order of these isomers in a specific analytical method.

Chromatography Lipidomics Analytical Chemistry

Specificity in the Acylcarnitine Shuttle as a Potential Differential Marker

10-Methylpentacosanoyl-CoA serves as the obligatory precursor for the formation of the corresponding acylcarnitine, 10-Methylpentacosanoylcarnitine (HMDB0241008) [1]. The conversion is catalyzed by carnitine palmitoyltransferase (CPT) isoforms. While straight-chain VLCFA-CoAs are generally poor substrates for CPT1 (the rate-limiting enzyme of mitochondrial beta-oxidation) and are primarily channeled to peroxisomes, the impact of the C10 methyl branch on the affinity for CPT isoforms remains uncharacterized. However, the production of 10-Methylpentacosanoylcarnitine itself is a unique biomarker event. In targeted metabolomics screens for inborn errors of metabolism, elevated plasma levels of specific acylcarnitines are diagnostic of enzyme blocks in the corresponding acyl-CoA's metabolic pathway [2]. Therefore, 10-Methylpentacosanoyl-CoA is essential as a synthetic standard to confirm the identity of 10-Methylpentacosanoylcarnitine in biological samples and to calibrate its quantification, a task that cannot be accomplished using standards for other VLCFA-CoAs or acylcarnitines.

Carnitine Shuttle Mitochondrial Metabolism Inborn Errors of Metabolism

Recommended Research Applications for 10-Methylpentacosanoyl-CoA Based on Analytical and Metabolic Evidence


Development of High-Resolution LC-MS/MS Assays for Branched-Chain VLCFA-CoA Profiling

Due to its precise molecular weight of 1146.21 Da and its predicted distinct chromatographic behavior relative to its straight-chain C26:0-CoA isomer, 10-Methylpentacosanoyl-CoA is an essential standard for developing and validating reversed-phase liquid chromatography-tandem mass spectrometry (RP-LC-MS/MS) methods [1]. In this context, it serves to optimize chromatographic separation from hexacosanoyl-CoA and to establish compound-specific multiple reaction monitoring (MRM) transitions. Procurement of this specific compound is mandatory for researchers aiming to quantify this branched-chain species in complex biological matrices (e.g., plasma, tissue lysates) as part of lipidomics studies or investigations into peroxisomal disorders, as generic VLCFA-CoA standards will not provide the necessary chromatographic or mass spectrometric resolution [2].

In Vitro Enzymology of Peroxisomal Branched-Chain Acyl-CoA Oxidase (ACOX2) and Related Pathways

The structural feature of a methyl branch at the C10 position places 10-Methylpentacosanoyl-CoA in the class of substrates that are processed by the peroxisomal branched-chain fatty acid oxidation pathway, specifically enzymes like ACOX2 and downstream peroxisomal beta-oxidation enzymes [1]. It is therefore a relevant, non-radioactive substrate for in vitro enzyme assays designed to characterize the activity, substrate specificity, or inhibition of these peroxisomal enzymes. Its use is preferable over straight-chain VLCFA-CoAs (e.g., lignoceroyl-CoA) which are oxidized by the distinct ACOX1 pathway. Researchers investigating the molecular basis of diseases like Refsum disease or peroxisome biogenesis disorders will find this compound valuable for studying the branch-point of peroxisomal lipid metabolism [2].

Synthesis and Characterization of 10-Methylpentacosanoylcarnitine for Clinical Metabolomics Reference Standards

As the direct metabolic precursor to 10-Methylpentacosanoylcarnitine, this CoA ester is the necessary starting material for the enzymatic or chemical synthesis of the corresponding acylcarnitine reference standard [1]. In clinical metabolomics, acylcarnitine profiling by MS/MS is a frontline diagnostic tool for dozens of inborn errors of metabolism. The availability of high-purity 10-Methylpentacosanoyl-CoA enables the production of 10-Methylpentacosanoylcarnitine standards, which are in turn critical for identifying and quantifying this potential novel biomarker in patient samples. This application is unique to this compound and cannot be fulfilled by any other commercially available acyl-CoA [2].

Mechanistic Studies on Fatty Acid Transport Protein (FATP) and Acyl-CoA Synthetase Specificity

The initial activation of 10-methylpentacosanoic acid to its CoA thioester is predicted to be mediated by a very long-chain acyl-CoA synthetase (VLCS) or a related isoform, given its chain length [1]. This compound can be used as a substrate or competitive inhibitor in biochemical assays to probe the chain-length and branch-tolerance of various acyl-CoA synthetases (e.g., ACSVL family members) and fatty acid transport proteins (FATPs). By comparing its activation kinetics against straight-chain C25:0 or C26:0 fatty acids, researchers can gain quantitative insights into the structural determinants of enzyme specificity for branched versus straight-chain substrates, an area of active investigation in understanding cellular lipid uptake and trafficking [2].

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